molecular formula C7H14N2 B13010042 Bicyclo[3.1.1]heptane-1,5-diamine

Bicyclo[3.1.1]heptane-1,5-diamine

Cat. No.: B13010042
M. Wt: 126.20 g/mol
InChI Key: ZGDHNHLUBJVRGJ-UHFFFAOYSA-N
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Description

Bicyclo[311]heptane-1,5-diamine is a bicyclic organic compound with a unique structure that consists of a seven-membered ring with two nitrogen atoms at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.1.1]heptane-1,5-diamine can be synthesized through various methods. One common approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via a Minisci-like reaction . Another method includes the preparation of [3.1.1]propellane from 1,5-diiodobicyclo[3.1.1]heptane, followed by difunctionalization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptane-1,5-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism by which bicyclo[3.1.1]heptane-1,5-diamine exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, mimicking the properties of other molecules and potentially improving metabolic stability and lipophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.1.1]heptane-1,5-diamine is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Bicyclo[3.1.1]heptane-1,5-diamine is a bicyclic compound with significant potential in medicinal chemistry and biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that enhances its interaction with biological targets. The presence of two amine groups allows for diverse chemical reactivity and potential bioactivity.

The mechanism of action for this compound is primarily attributed to its ability to mimic other bioactive compounds due to its structural similarity, acting as a bioisostere . This property enables it to interact with various molecular targets such as enzymes and receptors involved in critical biochemical pathways. Research suggests it may influence signaling pathways and metabolic processes, although specific targets remain under investigation .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Anticancer Properties

This compound has been explored for its anticancer properties, particularly in inhibiting the Hedgehog signaling pathway, which is crucial in tumor growth and development. In vitro studies demonstrated that derivatives of this compound could effectively reduce cell proliferation in cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria using the agar diffusion method. The results are summarized in Table 1.

Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Klebsiella pneumoniae12

This data indicates a promising antimicrobial profile that warrants further exploration in clinical settings.

Case Study 2: Anticancer Activity

In another investigation, the compound's effects on cancer cell lines were assessed using MTT assays to measure cell viability:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These findings suggest that this compound and its derivatives may serve as potential candidates for anticancer drug development.

Comparative Analysis with Similar Compounds

This compound can be compared with other bicyclic compounds regarding their biological activities:

CompoundBiological ActivityNotable Properties
Bicyclo[3.1.0]hexaneLimited antimicrobial effectsLess structural flexibility
Bicyclo[2.2.2]octaneModerate anticancer activityHigher lipophilicity
Bicyclo[3.2.0]heptaneStronger enzyme inhibitionMore complex synthesis routes

The unique arrangement of nitrogen atoms in this compound enhances its bioactivity compared to these similar compounds.

Properties

IUPAC Name

bicyclo[3.1.1]heptane-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-6-2-1-3-7(9,4-6)5-6/h1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDHNHLUBJVRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C1)(C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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